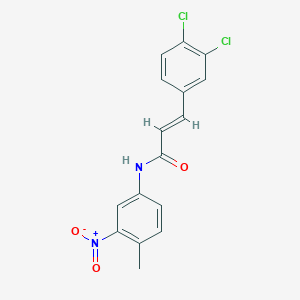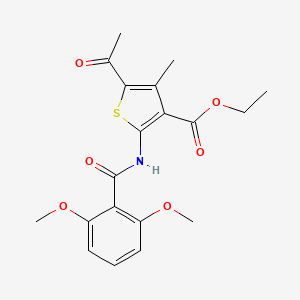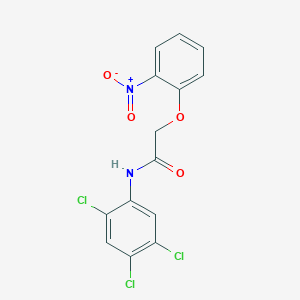
methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate
概要
説明
Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry
作用機序
Target of Action
The primary target of Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action is 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . The Wnt pathway is a complex network of proteins most well known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. The inhibition of this pathway by MSAB can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 25 mg/ml , suggesting good bioavailability
Result of Action
The result of MSAB’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . In vitro, it has shown efficacy against such cells with an IC50 of less than 6 μM, while exhibiting little efficacy in Wnt-independent cultures . In vivo, daily intraperitoneal injection of MSAB (10-20 mg/kg/day) has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Action Environment
The environment can influence the action, efficacy, and stability of MSAB. For instance, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C . Additionally, the cellular environment, including the presence or absence of Wnt signaling, can influence the efficacy of MSAB
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate typically involves multiple steps:
Formation of 4-acetamidobenzenesulfonyl chloride: This is achieved by reacting 4-acetamidobenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The 4-acetamidobenzenesulfonyl chloride is then reacted with 3-amino-4-methylbenzoic acid to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of high-yielding reagents like calcium triflimide can be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include sulfonic acids or amines.
Substitution: Various substituted derivatives of the original compound.
科学的研究の応用
Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and other chemical products.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis.
Uniqueness
Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate is unique due to its specific structure, which combines a benzoate ester with both acetamido and sulfonamido groups.
特性
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfonylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-4-5-13(17(21)24-3)10-16(11)19-25(22,23)15-8-6-14(7-9-15)18-12(2)20/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBULTWSMTVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3545650.png)
![N~2~-(4-methylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545655.png)



![4-ethyl-5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3545710.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B3545712.png)
![2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B3545713.png)
![N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3545721.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B3545726.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545732.png)
![N~1~-(4-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545742.png)
